4-(吡嗪-2-基甲氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

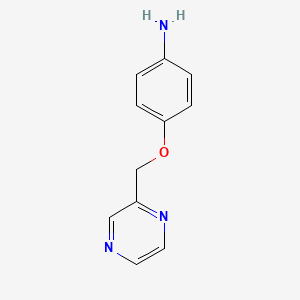

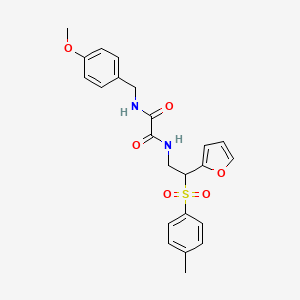

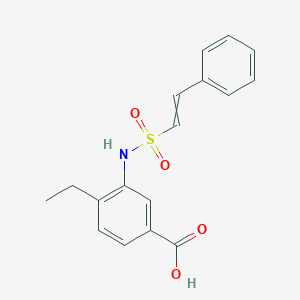

“4-(Pyrazin-2-ylmethoxy)aniline” is an organic compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 .

Synthesis Analysis

A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and biologically evaluated for antitumor activities . The synthesis process involved coupling with various compounds, and the resulting derivatives were evaluated for their antitumor activities .Molecular Structure Analysis

The molecular structure of “4-(Pyrazin-2-ylmethoxy)aniline” consists of a pyridine ring attached to an aniline group via a methoxy bridge . The InChI key for this compound is CGWMMQFGQVDRII-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “4-(Pyrazin-2-ylmethoxy)aniline” are not mentioned in the search results, anilines and phenols, which are structurally similar, have been extensively studied as reductants of environmental oxidants .Physical And Chemical Properties Analysis

“4-(Pyrazin-2-ylmethoxy)aniline” is a solid or semi-solid or liquid at room temperature . It should be stored in a dark place under an inert atmosphere .科学研究应用

Application in Cancer Research

Specific Scientific Field

Cancer Research and Pharmacology

Summary of the Application

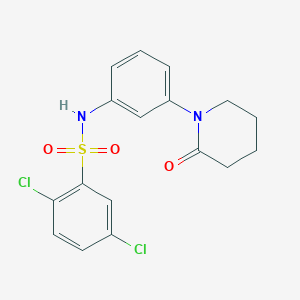

“4-(Pyrazin-2-ylmethoxy)aniline” is used in the synthesis of novel lapatinib derivatives, which are potential inhibitors of EGFR/HER2 . These receptors are often overexpressed in various tumors, making them ideal targets for antitumor drugs .

Methods of Application

The compound is incorporated into the structure of lapatinib derivatives, which are then evaluated for their inhibitory effects on EGFR/HER2 . The derivatives are tested at a concentration of 10 µM .

Results or Outcomes

Derivatives possessing 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety demonstrated outstanding ranges of percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) .

Application in Antitumor Drug Development

Specific Scientific Field

Summary of the Application

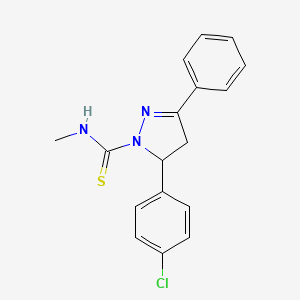

“4-(Pyrazin-2-ylmethoxy)aniline” is used in the synthesis of derivatives that are evaluated for their antitumor activities . These derivatives are potential inhibitors of the BCR-ABL kinase, which is a known target for antitumor drugs .

Methods of Application

A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and biologically evaluated for their antitumor activities . The antitumor activity of these compounds was compared with that of Imatinib, a known antitumor drug .

Results or Outcomes

Among all the compounds, the antitumor activity of one derivative (7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

Application in the Development of Mer and c-Met Kinase Inhibitors

Summary of the Application

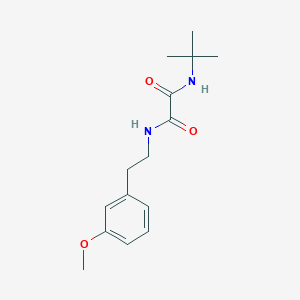

“4-(Pyrazin-2-ylmethoxy)aniline” is used in the synthesis of 2-substituted aniline pyrimidine derivatives, which are potential dual inhibitors of Mer and c-Met kinases . These kinases are often overexpressed in various tumors, making them ideal targets for antitumor drugs .

Methods of Application

The compound is incorporated into the structure of 2-substituted aniline pyrimidine derivatives, which are then evaluated for their inhibitory effects on Mer and c-Met kinases .

Results or Outcomes

The study focuses on the design, synthesis, and evaluation of these derivatives for effective tumor treatment .

Application in Personalized Cancer Therapy

Specific Scientific Field

Methods of Application

A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and biologically evaluated for antitumor activities . The antitumor activity of these compounds was compared with that of Imatinib, a known antitumor drug .

Results or Outcomes

Among all the compounds, the antitumor activity of one derivative (7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . These findings suggest that compound 7k can be considered as an antitumor drug candidate which deserves to be further investigated for personalized cancer therapy .

Application in EGFR/HER2 Inhibition

Summary of the Application

“4-(Pyrazin-2-ylmethoxy)aniline” is used in the synthesis of novel lapatinib derivatives possessing 4-anilinoquinazoline and imidazole scaffolds . These derivatives are potential dual inhibitors of EGFR/HER2 .

Methods of Application

The compound is incorporated into the structure of these derivatives, which are then evaluated for their inhibitory effects on EGFR/HER2 . The derivatives are tested at a concentration of 10 µM .

Results or Outcomes

Application in Antitumor Drug Synthesis

Specific Scientific Field

Summary of the Application

“4-(Pyrazin-2-ylmethoxy)aniline” is used in the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives . These derivatives are evaluated for their antitumor activities .

Methods of Application

A series of these derivatives were synthesized and biologically evaluated for antitumor activities . The antitumor activity of these compounds was compared with that of Imatinib, a known antitumor drug .

安全和危害

未来方向

While specific future directions for “4-(Pyrazin-2-ylmethoxy)aniline” are not mentioned in the search results, the compound’s potential for antitumor activities suggests it could be further investigated for personalized cancer therapy . Additionally, its structural similarity to anilines, which are precursors to many industrial chemicals, suggests potential applications in the chemical industry .

属性

IUPAC Name |

4-(pyrazin-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-7H,8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDYYUIVVLLYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrazin-2-ylmethoxy)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2652264.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine](/img/structure/B2652270.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652279.png)

![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)

![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)